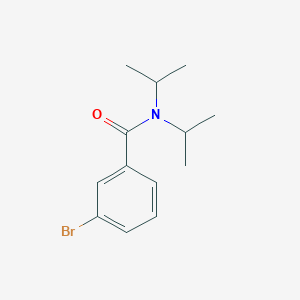

3-Bromo-N,N-diisopropylbenzamide

Description

Significance of 3-Bromo-N,N-diisopropylbenzamide in Contemporary Synthetic Methodologies

The compound this compound is a notable example of a substituted benzamide (B126) that serves as a valuable building block in modern organic synthesis. Its significance is primarily derived from the presence of two key functional groups on the benzene (B151609) ring: a bromine atom and an N,N-diisopropylcarboxamide group. This combination allows for a range of selective chemical transformations.

The N,N-diisopropylbenzamide moiety is a well-established and powerful directed metalation group (DMG). organic-chemistry.org In a process known as directed ortho-metalation (DoM), the amide group chelates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, and directs the deprotonation of the adjacent ortho-position on the aromatic ring with high regioselectivity. organic-chemistry.org This generates a lithiated intermediate that can then react with a wide variety of electrophiles, enabling the introduction of diverse functional groups at the C-2 position.

The bulky N,N-diisopropyl groups are crucial for the stability of the amide directing group and for preventing unwanted side reactions. The bromine atom at the 3-position provides an additional site for synthetic modification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govnih.govuwindsor.cayoutube.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at a position that is not directly accessible through the initial directed metalation.

The strategic placement of the bromine atom and the directing group allows for sequential and regioselective functionalization of the aromatic ring. For instance, a synthetic sequence could involve an initial directed ortho-metalation to introduce a substituent at the C-2 position, followed by a palladium-catalyzed cross-coupling reaction at the C-3 position to introduce a different group. This orthogonal reactivity makes this compound a versatile precursor for the synthesis of highly substituted and complex aromatic compounds.

While specific, high-profile applications in the synthesis of blockbuster drugs or widely used materials may not be extensively documented in readily available literature, its utility is clear to synthetic chemists engaged in the design and construction of complex molecules. The principles governing its reactivity are fundamental to modern synthetic organic chemistry.

Table 1: Potential Synthetic Transformations of this compound

| Transformation Type | Reagents and Conditions | Potential Product |

| Directed ortho-Metalation | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., I₂, Me₃SiCl) | 2-Substituted-3-bromo-N,N-diisopropylbenzamide |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | 3-Aryl-N,N-diisopropylbenzamide |

| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, base | 3-Alkenyl-N,N-diisopropylbenzamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 3-Amino-N,N-diisopropylbenzamide |

Overview of Aromatic Amides as Directing Groups in C-H Functionalization

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has become a transformative area of research in organic chemistry, offering more atom- and step-economical synthetic routes. harvard.edu Aromatic amides, particularly tertiary amides like the N,N-diisopropylbenzamide group, have proven to be exceptionally effective directing groups in this context. organic-chemistry.org

The underlying principle of this strategy involves the coordination of the amide's carbonyl oxygen to a transition metal catalyst, typically palladium, rhodium, or ruthenium. This coordination brings the metal center into close proximity to the ortho C-H bond of the aromatic ring, facilitating its cleavage through a cyclometalation process. This generates a stable five- or six-membered metallacycle intermediate. This intermediate can then react with a variety of coupling partners, leading to the formation of a new bond at the ortho position. nih.govharvard.edu

The effectiveness of an amide as a directing group is influenced by several factors, including the nature of the substituents on the nitrogen atom. Bulky substituents, such as the isopropyl groups in N,N-diisopropylbenzamide, can enhance the stability of the directing group and influence the regioselectivity of the C-H activation process.

A wide range of C-H functionalization reactions have been developed using amide directing groups, including:

Arylation, Alkenylation, and Alkynylation: The formation of new carbon-carbon bonds.

Halogenation: The introduction of fluorine, chlorine, bromine, or iodine atoms.

Amination and Amidation: The formation of carbon-nitrogen bonds.

Hydroxylation and Alkoxylation: The formation of carbon-oxygen bonds.

The ability to use a common and often synthetically integral functional group like an amide to direct C-H functionalization has significantly expanded the toolkit of synthetic chemists, enabling the efficient and selective synthesis of complex molecules. nih.gov

Table 2: Examples of Amide-Directed C-H Functionalization Reactions

| Reaction Type | Catalyst System | Coupling Partner | General Product |

| Ortho-Arylation | Pd(OAc)₂, ligand | Aryl halide or boronic acid | 2-Arylbenzamide |

| Ortho-Olefination | [RhCp*Cl₂]₂ | Alkene | 2-Alkenylbenzamide |

| Ortho-Halogenation | Pd(OAc)₂ | N-Halosuccinimide | 2-Halobenzamide |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWZQUIZKNKCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399877 | |

| Record name | 3-Bromo-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35309-72-9 | |

| Record name | 3-Bromo-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Bromo N,n Diisopropylbenzamide

Direct Amidation and Acylation Routes

The most straightforward approach to synthesizing 3-Bromo-N,N-diisopropylbenzamide involves the formation of an amide bond between a 3-bromobenzoyl precursor and diisopropylamine (B44863). This can be achieved through the use of an activated acyl chloride or by employing modern coupling agents with the corresponding carboxylic acid.

Amidation of 3-Bromobenzoyl Chloride with Diisopropylamine

The reaction of 3-bromobenzoyl chloride with diisopropylamine represents a classic and efficient method for the synthesis of this compound. This nucleophilic acyl substitution proceeds by the attack of the secondary amine, diisopropylamine, on the highly electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The starting material, 3-bromobenzoyl chloride, is a commercially available liquid. sigmaaldrich.com This method is favored for its high yield, operational simplicity, and the ready availability of the precursors.

General Reaction Scheme:

Alternative Acylating Reagents for N,N-Diisopropylbenzamide Derivatives

While the acyl chloride route is robust, alternative methods starting from 3-bromobenzoic acid offer milder conditions and avoid the handling of moisture-sensitive acyl chlorides. These strategies rely on in-situ activation of the carboxylic acid using peptide coupling reagents. The activated intermediate, often an O-acylisourea or an active ester, is then readily attacked by diisopropylamine to form the desired amide. This approach is particularly useful in complex molecule synthesis where sensitive functional groups might not tolerate the harsh conditions of acyl chloride formation. The N,N-diisopropylamide functional group is recognized as a potent directing group in organic synthesis. baranlab.org

Interactive Table: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activator/Additive | Typical Solvent | Key Features |

| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DCM, DMF | Forms a highly insoluble dicyclohexylurea (DCU) byproduct. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA, Hunig's Base | DMF, NMP | Highly efficient, rapid coupling with low racemization for chiral substrates. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF, CH₃CN | Generates a phosphonium-based active ester; effective for hindered amines. |

Directed Ortho-Metalation (DOM) Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at a specific ortho-position. baranlab.orgwikipedia.org The tertiary amide group, such as the N,N-diisopropylbenzamide moiety, is an exceptionally effective DMG. wikipedia.orgorganic-chemistry.org This allows for the introduction of electrophiles specifically at the C2 position of the benzamide (B126) ring system.

Lithium-Halogen Exchange and Subsequent Quenching

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org In the context of this compound, this reaction provides a pathway to generate a lithiated species at the C3 position. The reaction involves treating the bromo-substituted amide with a potent organolithium reagent, typically two or more equivalents of tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C). harvard.edutcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting 3-lithio-N,N-diisopropylbenzamide is a powerful nucleophile that can be trapped with various electrophiles (E+), introducing a new substituent at the original position of the bromine atom. This method is kinetically controlled and often proceeds much faster than potential competing reactions like ortho-deprotonation or nucleophilic attack on the amide carbonyl. wikipedia.orgharvard.edu

Reaction Conditions for Lithium-Halogen Exchange

| Organolithium Reagent | Typical Temperature | Solvent | Key Considerations |

| n-Butyllithium (n-BuLi) | -78 °C | THF, Diethyl Ether | May require lower temperatures to prevent side reactions. |

| sec-Butyllithium (sec-BuLi) | -78 °C to -90 °C | THF, Diethyl Ether | More basic than n-BuLi, can be more effective. |

| tert-Butyllithium (t-BuLi) | -78 °C to -100 °C | THF, Pentane, Hexane (B92381) | Most reactive common alkyllithium; often requires ≥2 equivalents. harvard.edu |

Regioselective Ortho-Lithiation of N,N-Diisopropylbenzamides

In contrast to the lithium-halogen exchange, the DoM strategy leverages the N,N-diisopropylbenzamide group as a powerful DMG to achieve deprotonation at the C2 position (ortho to the amide). wikipedia.orgorganic-chemistry.org This process is highly regioselective, providing exclusive access to 2-substituted benzamide derivatives. The mechanism involves the initial coordination of the organolithium reagent to the Lewis basic oxygen atom of the amide carbonyl. baranlab.orgwikipedia.org This complexation positions the alkyl base in close proximity to the C2 proton, leading to a facile, intramolecular deprotonation to form the thermodynamically stable 2-lithio species. This intermediate can then react with a wide range of electrophiles.

The choice of organolithium reagent is critical for the success of the DoM reaction. Strong, non-nucleophilic bases are required to deprotonate the aromatic C-H bond without attacking the electrophilic amide carbonyl. uwindsor.ca

n-Butyllithium (n-BuLi): This is a commonly used reagent for DoM. It is sufficiently basic to deprotonate the activated ortho-position, especially when used in conjunction with a chelating agent.

sec-Butyllithium (sec-BuLi): Being more basic and sterically hindered than n-BuLi, sec-BuLi is often more efficient for difficult deprotonations. uwindsor.ca Its increased reactivity can lead to higher yields and faster reaction times.

Additives: The reactivity of organolithium reagents, which often exist as aggregates in solution, can be dramatically enhanced by the addition of a chelating diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks up the alkyllithium aggregates into more reactive monomers or dimers and complexes the lithium cation, increasing the basicity of the alkyl anion. baranlab.org

Comparison of Organolithium Reagents for DoM

| Reagent | Relative Basicity | Common Use | Additive |

| n-BuLi | Standard | General purpose DoM | Often used with TMEDA |

| sec-BuLi | Higher | More efficient deprotonation | Can be used with or without TMEDA |

| t-BuLi | Highest | Less common for DoM due to risk of side reactions; primarily for halogen exchange uwindsor.caharvard.edu | Typically used without TMEDA |

Influence of Co-solvents and Additives (e.g., TMEDA)

In the realm of organolithium chemistry, the choice of solvent and the presence of coordinating additives are paramount in dictating the reactivity and regioselectivity of metalation reactions. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) is a widely employed chelating diamine that significantly influences the outcome of such transformations. tuodaindus.comwikipedia.org Its primary role is to break down the aggregate structures of organolithium reagents, such as n-butyllithium, which typically exist as tetramers or hexamers in hydrocarbon solvents. wikipedia.org By coordinating to the lithium cations, TMEDA deaggregates these clusters into more reactive monomeric or dimeric species, thereby increasing the effective basicity and nucleophilicity of the organolithium reagent. wikipedia.orgwpmucdn.com

The strong coordination of TMEDA's nitrogen atoms to lithium centers forms stable complexes that are soluble in organic solvents. tuodaindus.comwikipedia.org This enhanced solubility and reactivity are crucial for efficient deprotonation, particularly for less acidic protons on an aromatic ring. In the context of synthesizing substituted benzamides, the use of TMEDA as a co-solvent can facilitate directed ortho-metalation, where the amide functional group directs the deprotonation to the adjacent C-H bond. While direct metalation of an unsubstituted benzamide would lead to the ortho-lithiated species, the presence of a bromine atom at the 3-position, as in this compound, introduces a complex interplay of electronic and steric effects that must be carefully managed. The addition of TMEDA can be beneficial in achieving clean polymerization and grafting conditions by minimizing nucleophilic attack. taylorandfrancis.com

Directed Cupration Strategies for Halogenated Benzamides

Directed ortho-cupration (DoC) has emerged as a powerful tool for the functionalization of aromatic compounds, offering an alternative to traditional lithiation methods. This strategy involves the deprotonation of an aromatic C-H bond directed by a functional group, followed by transmetalation with a copper salt to form an arylcuprate intermediate. These intermediates can then be trapped with various electrophiles.

Utility of Lipshutz-type Cuprates

Lipshutz-type cuprates, often referred to as higher-order cyanocuprates, are organocuprate reagents with the general formula R₂Cu(CN)Li₂. pitt.edu These reagents have demonstrated enhanced reactivity and stability compared to traditional Gilman cuprates (R₂CuLi). pitt.eduresearchgate.net The presence of the cyanide ligand is believed to stabilize the cuprate, and these reagents have been shown to be effective in a variety of transformations. researchgate.net While initially proposed to be dianionic, structural studies have suggested that they exist as "cyano-Gilman" cuprates (R₂CuLi · LiCN). researchgate.net The utility of these cuprates extends to directed cupration reactions, where they can act as the source of the copper.

The formation of what can be considered 'Lipshutz-type' cuprates can also be achieved using copper(I) halides. cam.ac.uk These have been investigated in the context of Directed ortho Cupration (DoC) as a precursor to C-C bond formation without the need for noble catalysts. cam.ac.uk

Electrophilic Trapping of Arylcuprate Intermediates

A key advantage of forming arylcuprate intermediates is their subsequent reaction with a wide range of electrophiles. This allows for the introduction of various functional groups onto the aromatic ring with high regioselectivity. The trapping of in situ generated arylmetal intermediates is a general and powerful method for the functionalization of arenes. nih.gov This technique allows for the simultaneous presence of a base and an electrophile in the reaction mixture, which can lead to increased functional group tolerance due to the low concentration of the intermediate arylmetal species. nih.gov

In the context of halogenated benzamides, the formation of an arylcuprate ortho to the directing amide group, even in the presence of a halogen substituent, would open pathways to diverse molecular architectures. The resulting organozinc species from a deprotonative lithiation and subsequent trapping with a zinc chloride diamine complex can be effectively used in Negishi coupling, allylation, and thiolation reactions. organic-chemistry.org The choice of electrophile determines the final product, with possibilities including alkyl halides, acyl chlorides, and other carbon or heteroatom electrophiles. nih.gov

Alkali-Metal-Mediated Zincation (AMMZn) in Regioisomerization

Alkali-metal-mediated zincation (AMMZn) is a powerful synthetic strategy that utilizes a synergistic combination of an alkali metal and zinc to achieve unique regioselectivities in the deprotonation of aromatic substrates that are not possible with conventional monometallic reagents. wpmucdn.comnih.gov This mixed-metal approach has been shown to be effective for the zincation of a variety of aromatic molecules. nih.gov

The regioselectivity of AMMZn is influenced by the nature of the substrate and the reaction conditions. For instance, the direct zincation of N,N-dimethylaniline with a mixed-metal zincate reagent, (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), surprisingly resulted in meta-metalation. nih.gov However, an indirect approach involving initial sodiation with n-BuNa led to the ortho-sodiated species. nih.gov Subsequent treatment with t-Bu₂Zn and TMP(H) generated the ortho-zincated isomer, although heating the reaction mixture led to an increase in the meta-isomer, suggesting a thermodynamic equilibration. nih.gov This highlights the potential for regioisomerization under AMMZn conditions, where the kinetic product may differ from the thermodynamic product. The interplay between the coordinating functional group, the alkali metal, and the zinc center dictates the site of metalation.

Transition Metal-Catalyzed Halogenation

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds. This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates.

Iridium-Catalyzed Ortho-Bromination and Iodination of Benzamides

While direct iridium-catalyzed ortho-bromination of benzamides is not extensively documented, iridium catalysts have shown significant promise in related C-H functionalization reactions. For example, iridium(III) complexes have been effectively used to catalyze the ortho-amidation of benzamides with sulfonyl azides, demonstrating the ability of the benzamide group to direct C-H activation at the ortho position under iridium catalysis. nih.govrsc.org These reactions proceed with high regioselectivity, offering a route to ortho-functionalized benzamides. nih.govrsc.org

More directly relevant to halogenation are studies on rhodium and palladium catalysis. High-yielding and practical ortho-bromination and iodination of various aromatic compounds, including benzamides, have been achieved using Rh(III) catalysis. organic-chemistry.org This method utilizes a [Rh(III)Cp*] catalyst and N-halosuccinimides as the halogen source, proceeding via C-H bond activation. organic-chemistry.org Similarly, palladium catalysts have been employed for the ortho-halogenation of benzamides. For example, a cationic palladium catalyst generated from Pd(OAc)₂ and TfOH effectively catalyzes the ortho-iodination, bromination, and chlorination of tertiary benzamides with N-halosuccinimides under mild conditions. dp.tech Ruthenium-catalyzed ortho-C-H halogenation of benzamides has also been reported. rsc.org These related transition metal-catalyzed halogenations provide strong precedent and valuable strategies for the selective synthesis of halogenated benzamides like this compound, potentially through a directed C-H activation approach on the corresponding N,N-diisopropylbenzamide precursor.

Enantioselective Aromatic Electrophilic Bromination

Achieving enantioselectivity in the electrophilic bromination of aromatic systems is a significant challenge in asymmetric catalysis. wisc.edunih.gov The development of chiral catalysts that can control the facial selectivity of the electrophilic attack is crucial for synthesizing enantioenriched atropisomeric compounds. acs.org

Bifunctional organocatalysts have proven effective in mediating enantioselective bromination reactions. rsc.orgbeilstein-journals.org These catalysts typically possess both a Lewis base or Brønsted base site and a hydrogen-bond donor moiety. For instance, BINOL-derived chiral bifunctional sulfides and simple tetrapeptides bearing a tertiary amine have been successfully employed. acs.orgbeilstein-journals.org In the synthesis of axially chiral cyanoarenes, bifunctional organocatalysts are used to achieve dynamic kinetic resolution, providing access to highly enantioenriched products. rsc.orgmdpi.com The catalyst engages the substrate through non-covalent interactions, creating a chiral environment that directs the incoming brominating agent to one face of the molecule. acs.org

Optimizing reaction parameters is critical for maximizing enantioselectivity in organocatalyzed bromination. Key factors include the choice of brominating agent, solvent, temperature, and the mode of reagent addition.

Brominating Agent: While N-bromosuccinimide (NBS) is a common and convenient bromine source, its high reactivity can lead to catalyst bromination and reduced enantioselectivity. acs.org Alternative reagents like N-bromophthalimide (NBP) have shown superior results in certain systems. beilstein-journals.org

Solvent: The solvent can significantly influence the reaction's outcome. For example, in the bromolactonization of certain alkenoic acids, a mixed solvent system of dichloromethane (B109758) and toluene (B28343) was found to provide the best enantioselectivity. beilstein-journals.org

Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity by reducing the rate of non-selective background reactions and preventing side reactions like catalyst decomposition. acs.org

Reagent Addition: A crucial technique for improving enantioselectivity is the slow, portionwise addition of the brominating reagent. rsc.orgmdpi.com This strategy maintains a low concentration of the reactive bromine species in the mixture, which minimizes undesired side reactions and can favor the desired catalytic pathway. acs.org

Table 2: Optimization Parameters for Enantioselective Bromination

| Parameter | Strategy | Rationale |

| Brominating Agent | Use of milder agents (e.g., NBP over NBS) | Reduces background reaction and catalyst deactivation. beilstein-journals.orgacs.org |

| Temperature | Lowering reaction temperature | Enhances selectivity and prevents side reactions. acs.org |

| Reagent Addition | Slow, portionwise addition | Maintains low concentration of brominating agent, improving enantioselectivity. rsc.orgmdpi.comacs.org |

| Solvent | Screening of single and mixed solvent systems | Optimizes catalyst-substrate interactions and solubility. beilstein-journals.org |

Synthesis of Specific Bromo-Diisopropylbenzamide Isomers

The synthesis of specific isomers of bromo-diisopropylbenzamide often requires multi-step sequences starting from appropriately substituted precursors.

Preparation of 2-Bromo-3-Fluoro-N,N-Diisopropylbenzamide

The synthesis of 2-Bromo-3-Fluoro-N,N-Diisopropylbenzamide can be achieved from the corresponding 2-bromo-3-fluorobenzoic acid. google.com A plausible synthetic route involves the following steps:

Synthesis of 2-bromo-3-fluorobenzoic acid: This precursor can be prepared through a multi-step sequence starting from m-fluorobenzotrifluoride. The process includes nitration, reduction of the nitro group, diazotization, Sandmeyer bromination, and finally, hydrolysis of the trifluoromethyl group to a carboxylic acid. google.com

Amide Coupling: The prepared 2-bromo-3-fluorobenzoic acid is then coupled with diisopropylamine to form the final amide product. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with diisopropylamine in the presence of a base.

This method allows for the specific placement of the bromo and fluoro substituents on the benzamide core.

Synthetic Routes to 2-Bromo-4-Fluoro-N,N-Diisopropylbenzamide

The synthesis of 2-Bromo-4-Fluoro-N,N-Diisopropylbenzamide can be approached through a multi-step process commencing with the preparation of the key intermediate, 2-bromo-4-fluorobenzoic acid.

Step 1: Synthesis of 2-Bromo-4-fluorobenzoic Acid

One common route to 2-bromo-4-fluorobenzoic acid starts from 1-bromo-2-fluoro-4-methylbenzene. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) in a mixture of pyridine and water. guidechem.com The reaction mixture is heated to facilitate the conversion. After the reaction, the product is isolated by filtration and acidification. guidechem.com

Alternatively, 4-bromo-2-fluorobenzoic acid can be synthesized from 2-fluoro-4-bromotoluene using a cobalt-catalyzed oxidation with oxygen in acetic acid. chemicalbook.com Another approach involves the oxidation of 4-bromo-2-fluorobenzaldehyde. guidechem.com

The resulting 2-bromo-4-fluorobenzoic acid is typically an off-white to white powder with a melting point in the range of 172-176 °C. innospk.com

Step 2: Formation of 2-Bromo-4-fluorobenzoyl chloride

To facilitate the subsequent amidation, the carboxylic acid is converted to the more reactive acyl chloride. This is commonly achieved by refluxing 2-bromo-4-fluorobenzoic acid with thionyl chloride (SOCl₂). The excess thionyl chloride can be removed by distillation, yielding the crude 2-bromo-4-fluorobenzoyl chloride.

Step 3: Amidation to Yield 2-Bromo-4-Fluoro-N,N-Diisopropylbenzamide

The final step is the amidation of 2-bromo-4-fluorobenzoyl chloride with diisopropylamine. The reaction is typically carried out in an inert solvent, such as dichloromethane or diethyl ether, at a reduced temperature to control the exothermic reaction. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct. After the reaction is complete, the mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts, and the final product is isolated and purified, often by column chromatography or recrystallization.

Table 1: Synthesis of 2-Bromo-4-Fluoro-N,N-Diisopropylbenzamide - Reaction Overview

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1-Bromo-2-fluoro-4-methylbenzene | 1. KMnO₄, Pyridine/H₂O, 90°C2. HCl (aq) | 2-Bromo-4-fluorobenzoic acid |

| 2 | 2-Bromo-4-fluorobenzoic acid | SOCl₂, reflux | 2-Bromo-4-fluorobenzoyl chloride |

| 3 | 2-Bromo-4-fluorobenzoyl chloride | Diisopropylamine, Triethylamine, Dichloromethane | 2-Bromo-4-Fluoro-N,N-Diisopropylbenzamide |

Synthesis of 2-Bromo-3-Hydroxy-N,N-Diisopropylbenzamide

The synthesis of 2-Bromo-3-Hydroxy-N,N-Diisopropylbenzamide presents a different set of challenges due to the presence of the hydroxyl group. A plausible synthetic route involves the initial preparation of a substituted benzaldehyde, followed by oxidation and amidation.

Step 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde (B121576)

A reported method for the synthesis of 2-bromo-3-hydroxybenzaldehyde starts from 3-hydroxybenzaldehyde. chemicalbook.com The bromination is carried out using bromine in acetic acid in the presence of sodium acetate (B1210297) and a catalytic amount of iron powder. chemicalbook.com The reaction is performed at room temperature, and the product is isolated by filtration and purified by column chromatography, affording a white solid with a yield of around 44%. chemicalbook.com

Step 2: Oxidation to 2-Bromo-3-hydroxybenzoic acid

The 2-bromo-3-hydroxybenzaldehyde can then be oxidized to the corresponding carboxylic acid, 2-bromo-3-hydroxybenzoic acid. Standard oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed. The reaction conditions must be carefully controlled to avoid unwanted side reactions on the aromatic ring.

Step 3: Amidation to Yield 2-Bromo-3-Hydroxy-N,N-Diisopropylbenzamide

The final step is the amidation of 2-bromo-3-hydroxybenzoic acid with diisopropylamine. Due to the presence of the phenolic hydroxyl group, direct amidation using coupling agents is often preferred over the acid chloride route to avoid potential O-acylation. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent. The synthesis of various hydroxylated benzoic acid amides has been reported, highlighting the feasibility of this transformation. nih.gov

Table 2: Synthesis of 2-Bromo-3-Hydroxy-N,N-Diisopropylbenzamide - Reaction Overview

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Hydroxybenzaldehyde | Br₂, AcONa, Fe, AcOH, 20°C, 5h | 2-Bromo-3-hydroxybenzaldehyde |

| 2 | 2-Bromo-3-hydroxybenzaldehyde | Oxidizing agent (e.g., KMnO₄) | 2-Bromo-3-hydroxybenzoic acid |

| 3 | 2-Bromo-3-hydroxybenzoic acid | Diisopropylamine, Coupling agent (e.g., DCC, DMAP) | 2-Bromo-3-Hydroxy-N,N-Diisopropylbenzamide |

Derivatives and Advanced Applications in Organic Synthesis

Synthesis of Functionalized Derivatives via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important tools for the construction of biaryl frameworks and other complex organic structures. 3-Bromo-N,N-diisopropylbenzamide serves as an excellent electrophilic partner in several of these named reactions.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the synthesis of biaryls. researchgate.netresearchgate.net this compound can be effectively coupled with various arylboronic acids to yield the corresponding 3-aryl-N,N-diisopropylbenzamides. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

A typical protocol for the Suzuki-Miyaura coupling of a bromoarene like this compound would involve the conditions outlined in the table below. The reaction's success with ortho-bromoanilines suggests that the amide functionality in the meta position should be well-tolerated. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Arylboronic acid or Arylboronic acid pinacol (B44631) ester |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or specialized palladium precatalysts |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, S-Phos, XPhos) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOH |

| Solvent | Toluene (B28343), Dioxane, THF, often with water as a co-solvent |

| Temperature | 60-120 °C |

This table presents generalized conditions based on established Suzuki-Miyaura coupling protocols for similar aryl bromides.

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, including the Negishi and Sonogashira couplings.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. wikipedia.orgresearchgate.net This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. The coupling of this compound with an arylzinc or alkylzinc reagent, catalyzed by a palladium or nickel complex, would yield the corresponding 3-substituted-N,N-diisopropylbenzamide. wikipedia.orgresearchgate.net

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. organic-chemistry.orgbldpharm.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbldpharm.com The reaction of this compound with a terminal alkyne would lead to the formation of a 3-alkynyl-N,N-diisopropylbenzamide, a valuable intermediate for further transformations.

Table 2: Overview of Other Cross-Coupling Strategies

| Reaction | Coupling Partner | Key Reagents |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd or Ni catalyst |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base |

This table outlines the general partners and reagents for Negishi and Sonogashira couplings applicable to aryl bromides.

While not a direct application of this compound, the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides offers insight into alternative coupling strategies for related amide structures. This methodology allows for the formation of aromatic amides from readily available aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. The reactions are often insensitive to the electronic nature of the aryl groups. This suggests that copper catalysis could be a viable, and potentially more economical, alternative to palladium for certain transformations involving bromo-amide compounds.

Utilization as a Synthetic Precursor

The bromine atom in this compound not only facilitates cross-coupling reactions but also serves as a handle for the introduction of other functional groups, transforming the molecule into a valuable synthetic precursor.

Arylboronic acids are crucial reagents in organic synthesis, most notably for the Suzuki-Miyaura coupling. This compound can be converted into the corresponding (3-(diisopropylcarbamoyl)phenyl)boronic acid. A common method to achieve this transformation is through a lithium-halogen exchange reaction followed by quenching with a borate (B1201080) ester. wikipedia.org

The process typically involves treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate the corresponding aryllithium species. This intermediate is then reacted with a trialkyl borate, like triisopropyl borate, followed by acidic workup to yield the desired phenylboronic acid.

The functional group handles present in this compound and its derivatives make it a valuable intermediate in the synthesis of more complex molecules, including those with potential biological activity. For instance, the synthesis of the cardiovascular drug ivabradine (B130884) involves intermediates derived from bromo-dimethoxyphenyl precursors, highlighting the importance of bromo-aromatic compounds in pharmaceutical synthesis. researchgate.net While direct use of this compound in the synthesis of a specific marketed drug is not widely documented, its structural motif is relevant to the construction of polysubstituted aromatic systems found in many bioactive compounds. The ability to sequentially functionalize the aromatic ring, first at the 3-position via the bromine and then potentially at other positions directed by the amide group, underscores its utility in a building-block approach to complex target molecules.

Intermediacy in Complex Molecule Synthesis

Building Blocks for Heterocyclic Scaffolds (e.g., Isoquinolines, Phthalides)

The amide functional group is a well-established directing group in transition-metal-catalyzed reactions. This capability is harnessed for the construction of complex heterocyclic systems. While direct synthesis from this compound is a specialized area, the underlying principle involves the amide directing C-H activation, which facilitates annulation reactions to form fused ring systems like isoquinolines. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core of many pharmacologically active molecules. researchgate.net The synthesis of these structures can be achieved from various starting materials through methodologies where an amide group, similar to the one in this compound, would direct the formation of the heterocyclic core.

Similarly, phthalides (3-substituted isobenzofuranones) are important structural motifs. The synthesis of substituted phthalides can be achieved through various routes, with 3-bromophthalide (B1266435) serving as a key intermediate that can be prepared via the bromination of phthalide. orgsyn.org

Information for sections 4.2.2.2 (Precursors for Functionalized Triarylphosphines) and 4.2.2.3 (Applications in Cannabilactone Synthesis) could not be located in the provided search results.

Regioselective Functionalization

The ability to selectively introduce functional groups at specific positions on an aromatic ring is a cornerstone of modern synthesis. This compound is an exemplary substrate for studying and applying such regioselective transformations.

Directed C-H Functionalization Beyond Halogenation

The N,N-diisopropylamide group is highly effective as a directing group in C-H functionalization reactions. This strategy involves the temporary coordination of a metal catalyst to the amide's oxygen or nitrogen atom, which then positions the catalyst to activate a typically inert C-H bond at the ortho position on the benzene (B151609) ring. This chelation-assisted strategy enables the introduction of various substituents with high regioselectivity, moving beyond simple halogenation to include the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov This directed approach avoids the formation of mixtures of isomers that are often produced with traditional electrophilic aromatic substitution reactions.

Ortho-Acylation of Tertiary Benzamides

A specific and powerful example of directed C-H functionalization is ortho-acylation. Research has demonstrated the successful palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids as the acyl source. nih.gov This reaction proceeds through a mechanism where the palladium catalyst preferentially inserts into the ortho C-H bond, guided by the amide directing group. nih.gov

Notably, the sterically hindered N,N-diisopropylbenzamide was tested as a substrate in this reaction. It successfully yielded the corresponding ortho-acylated product, demonstrating that even bulky amide groups can effectively direct the acylation. nih.gov This finding is significant as it expands the scope of substrates amenable to this valuable transformation.

Table 1: Ortho-Acylation of N,N-diisopropylbenzamide

| Substrate | Reaction | Catalyst System | Acyl Source | Yield of Ortho-Acylated Product | Reference |

|---|

Advanced Synthetic Applications

The utility of this compound extends to its use as a tool in mechanistic studies and the development of new synthetic methods. Its participation in reactions like the palladium-catalyzed ortho-acylation helps to elucidate the influence of steric and electronic effects on the efficiency of C-H activation. nih.gov The presence of the bromine atom offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for a sequential and controlled derivatization of the benzamide (B126) scaffold. This dual functionality makes it a versatile platform for creating diverse and complex molecular architectures.

Research on this compound in Polymeric Architectures Remains Undisclosed

Despite a thorough investigation into the scientific literature, no specific research has been found detailing the use of the chemical compound this compound in the synthesis of polymeric architectures through Atom Transfer Radical Polymerization (ATRP).

Atom Transfer Radical Polymerization is a versatile and widely studied method for creating well-defined polymers with controlled molecular weights and complex architectures. The process typically relies on an initiator, a catalyst, and a ligand to control the polymerization of various monomers. The structure of the initiator is crucial as it determines one of the end groups of the resulting polymer chain and can be used to introduce specific functionalities.

While the bromine and benzamide functionalities within this compound could theoretically make it a candidate for use as an initiator or a functional monomer in polymerization reactions, a comprehensive search of academic and research databases has yielded no published studies demonstrating its application in ATRP.

The investigation sought to uncover detailed research findings, including data on polymerization kinetics, the molecular characteristics of any resulting polymers, and the specific conditions under which this compound might be employed in ATRP. However, the scientific literature does not currently contain this information.

Therefore, it is not possible to provide an article on the incorporation of this compound into polymeric architectures via ATRP synthesis, as no such research appears to have been publicly disseminated. The exploration of this specific compound's potential within the field of polymer chemistry remains an open area for future investigation.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule like 3-Bromo-N,N-diisopropylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR would be essential to confirm its identity and structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. Although specific experimental data for this compound is unavailable, a hypothetical spectrum would be expected to show distinct signals corresponding to the aromatic protons and the protons of the two isopropyl groups. The aromatic region would likely display a complex multiplet pattern due to the bromine substitution on the benzene (B151609) ring. The isopropyl groups would be expected to show a septet for the CH proton and a doublet for the methyl (CH₃) protons, with their integration values confirming the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the amide, the six carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic shift), and the carbons of the two isopropyl groups (the CH and CH₃ carbons). The chemical shifts of the aromatic carbons would be influenced by the bromo and amide substituents.

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structure Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, helping to delineate the spin systems in the aromatic ring and the isopropyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Elucidation

If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction (SC-XRD) would provide an unambiguous determination of its molecular structure. The technique would yield the precise coordinates of each atom in the molecule, confirming the connectivity and stereochemistry. This would definitively establish the substitution pattern on the benzene ring and the conformation of the diisopropylamide group.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The data obtained from an SC-XRD experiment would allow for a detailed analysis of the internal geometry of the molecule. This includes the precise measurement of all bond lengths, bond angles, and dihedral (torsion) angles. This information would reveal details about the planarity of the benzamide (B126) moiety, the orientation of the isopropyl groups relative to the amide plane, and any distortions from ideal geometries caused by steric hindrance or electronic effects of the substituents. A data table of these parameters would be a standard output of a crystallographic study.

Low-Temperature Data Collection for Enhanced Precision

In the realm of single-crystal X-ray diffraction, the collection of data at low temperatures, typically below 100 K, is a standard practice for achieving high-precision structural models. numberanalytics.com While specific low-temperature crystallographic data for "this compound" is not publicly available, the principles of this technique are universally applicable and critical for the unambiguous determination of its three-dimensional structure.

Cooling a crystal to cryogenic temperatures significantly reduces the thermal motion of its constituent atoms. This attenuation of atomic vibration leads to several key advantages:

Increased Diffraction Intensity: The reduction in thermal motion results in a more ordered crystal lattice, which in turn diffracts X-rays more efficiently, leading to stronger and more numerous reflections.

Higher Resolution Data: The increased intensity and number of reflections allow for the collection of data to a higher resolution, meaning that the atomic positions can be determined with greater accuracy and precision. numberanalytics.com

Improved Refinement: A more precise set of diffraction data allows for a more stable and accurate refinement of the crystal structure model, including the positions of lighter atoms like hydrogen, which are often difficult to locate in room-temperature studies. numberanalytics.com

Reduced Radiation Damage: For sensitive samples, low temperatures can mitigate the effects of radiation damage caused by the high-intensity X-ray beam by slowing down the diffusion of radicals formed during irradiation.

Given the presence of a relatively flexible diisopropylamino group and the potential for subtle intermolecular interactions, low-temperature data collection would be indispensable for accurately defining the bond lengths, bond angles, and any non-covalent interactions involving the bromine atom and the amide functionality of "this compound".

Structural Characterization of Organometallic Intermediates

The bromine atom on the phenyl ring of "this compound" makes it a suitable substrate for a variety of organometallic cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings. acs.orgcem.com These reactions proceed through transient organometallic intermediates, the characterization of which is essential for understanding reaction mechanisms and optimizing conditions.

The general catalytic cycle for many of these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org In the case of a palladium-catalyzed reaction, "this compound" would first undergo oxidative addition to a low-valent palladium(0) complex. This would form a palladium(II) intermediate, an organometallic species where the palladium atom has inserted into the carbon-bromine bond.

The direct characterization of these intermediates can be challenging due to their often transient and reactive nature. However, a combination of techniques can be employed:

NMR Spectroscopy: Multinuclear NMR spectroscopy (e.g., ¹H, ¹³C, ³¹P) is a powerful tool for characterizing organometallic complexes in solution. Changes in the chemical shifts of the aromatic protons and carbons of the benzamide moiety, as well as the signals from any phosphine (B1218219) ligands on the metal center, can provide evidence for the formation of the oxidative addition product.

X-ray Crystallography: In favorable cases, where the organometallic intermediate is sufficiently stable, single-crystal X-ray diffraction can provide a definitive structural snapshot. This would allow for the precise measurement of the new palladium-carbon bond length and the coordination geometry around the metal center.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify organometallic species in solution, providing valuable information about their mass and composition.

While specific studies on the organometallic intermediates of "this compound" are not detailed in the literature, the established methodologies for studying related aryl halide cross-coupling reactions would be directly applicable. nih.gov

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of organic compounds. For "this compound," both high-resolution and gas chromatography-coupled mass spectrometry provide complementary and vital information.

High-resolution mass spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with a high degree of accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For "this compound" (C₁₃H₁₈BrNO), the expected accurate mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement serves as a powerful confirmation of the compound's identity.

Table 1: Theoretical Isotopic Mass for this compound

| Isotope | Abundance (%) | Atomic Mass (Da) |

|---|---|---|

| ¹²C | 98.93 | 12.000000 |

| ¹H | 99.9885 | 1.007825 |

| ⁷⁹Br | 50.69 | 78.918337 |

| ¹⁴N | 99.632 | 14.003074 |

| ¹⁶O | 99.757 | 15.994915 |

| ¹³C | 1.07 | 13.003355 |

| ²H | 0.0115 | 2.014102 |

| ⁸¹Br | 49.31 | 80.916291 |

| ¹⁵N | 0.368 | 15.000109 |

| ¹⁷O | 0.038 | 16.999132 |

| ¹⁸O | 0.205 | 17.999160 |

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da. HRMS would confirm the precise mass of both of these isotopic peaks.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures and monitoring the progress of chemical reactions.

In the synthesis of "this compound," GC-MS could be employed to:

Assess the purity of the starting materials.

Monitor the disappearance of reactants and the appearance of the product over time.

Identify any byproducts that may have formed during the reaction.

The gas chromatogram would show peaks corresponding to the different components of the reaction mixture, separated based on their boiling points and interactions with the GC column. The mass spectrometer then provides a mass spectrum for each of these separated components, allowing for their identification. While a specific GC-MS spectrum for "this compound" is not available, the predicted spectrum for the related compound benzamide shows characteristic fragmentation patterns that can be extrapolated.

Table 2: Typical GC-MS Parameters for Analysis of Benzamides

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., VF-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 270 °C |

| Oven Program | Temperature gradient (e.g., 60 °C to 270 °C at 10 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Detector | Electron Multiplier |

The fragmentation of "this compound" in the mass spectrometer would likely involve cleavage of the amide bond and loss of the isopropyl groups, providing structural information that complements the molecular weight data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are recorded as bands in the IR spectrum.

The IR spectrum of "this compound" would be expected to show several key absorption bands that confirm the presence of the aromatic ring, the bromine substituent, and the tertiary amide group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (Amide) | 1630-1680 | Strong, characteristic carbonyl stretch. |

| C-N (Amide) | 1250-1350 | Amide III band. |

| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the phenyl ring hydrogens. |

| C=C (Aromatic) | 1450-1600 | Ring stretching vibrations. |

| C-H (Aliphatic) | 2850-2970 | Stretching vibrations of the isopropyl groups. |

The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching band of the tertiary amide, typically appearing in the region of 1630-1680 cm⁻¹. The absence of N-H stretching bands (around 3100-3500 cm⁻¹) would confirm the N,N-disubstituted nature of the amide. quiz-maker.com The spectrum of the parent compound, benzamide, shows a strong carbonyl absorption, providing a reference for the expected position of this band. nist.gov

Chromatographic Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of "this compound." High-performance liquid chromatography (HPLC) is a particularly powerful method for both preparative purification and analytical assessment of purity.

For the purification of "this compound," reversed-phase HPLC would likely be the method of choice. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Table 4: Illustrative HPLC Parameters for Purification of a Benzamide Derivative

| Parameter | Setting |

|---|---|

| Column | Reversed-phase (e.g., Zorbax SB-Phenyl) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 2.9) |

| Mobile Phase B | Methanol |

| Gradient | A time-dependent gradient of increasing organic solvent (Methanol). |

| Flow Rate | Dependent on column dimensions. |

| Detection | UV-Vis at a wavelength where the compound absorbs strongly (e.g., 254 nm). |

The purity of the collected fractions can be assessed by analytical HPLC, which uses smaller columns and lower flow rates to achieve high-resolution separations. A pure sample of "this compound" would ideally show a single, sharp peak in the chromatogram. The retention time of this peak can also be used as an identifying characteristic of the compound under a specific set of chromatographic conditions.

Column Chromatography for Product Isolation

Column chromatography is a fundamental purification technique used to separate the desired product from unreacted starting materials, by-products, and other impurities. In the context of this compound, a non-polar aromatic compound, normal-phase chromatography is typically employed. This involves a polar stationary phase, such as silica (B1680970) gel or alumina, and a non-polar mobile phase.

The crude reaction mixture, once concentrated, is typically dissolved in a minimal amount of a suitable solvent and loaded onto the top of a prepared chromatography column. The choice of eluent, or mobile phase, is critical for achieving good separation. A common starting point for a compound like this compound would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like dichloromethane (B109758) or ethyl acetate (B1210297). The optimal solvent ratio is determined through preliminary analysis by thin-layer chromatography (TLC).

For aromatic compounds, a step-wise or gradient elution is often effective. This involves starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the product and then any more polar by-products. For instance, an elution might begin with a mixture of hexane and dichloromethane in a high hexane ratio, with the proportion of dichloromethane being progressively increased to facilitate the movement of the desired amide down the column. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Table 1: Representative Column Chromatography Parameters for Aromatic Amides

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent through which the solvent and sample move. | Silica gel (60-200 mesh) or Alumina |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Dichloromethane, Hexane/Ethyl Acetate |

| Elution Technique | The method of passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |

| Sample Loading | The method of applying the crude sample to the column. | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal eluent) |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography is an indispensable tool for the real-time monitoring of chemical reactions. Its speed and simplicity allow chemists to quickly assess the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel.

The plate is then developed in a sealed chamber containing a shallow pool of a suitable eluent. The solvent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. For the synthesis of this compound, one would expect the product to be less polar than the starting carboxylic acid (3-bromobenzoic acid) but potentially of similar polarity to other reactants or by-products.

The position of the spots is visualized, often under UV light, as aromatic compounds like this compound are typically UV-active. The retention factor, or Rf value, is calculated for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product (if available), the progress of the reaction can be determined. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate a successful transformation.

Table 2: Illustrative TLC System for Monitoring an Amidation Reaction

| Component | Function | Example |

| Stationary Phase | Adsorbent coating on the TLC plate. | Silica Gel 60 F254 |

| Mobile Phase | Solvent system to develop the plate. | 3:1 Hexane/Ethyl Acetate |

| Visualization | Method to see the separated spots. | UV lamp (254 nm) |

| Analyte | Spots applied to the plate. | Starting Material, Reaction Mixture, Co-spot (Starting Material + Reaction Mixture) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a powerful analytical technique used to determine the purity of a compound with high resolution and sensitivity. It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with much smaller particles, leading to superior separation.

For assessing the purity of this compound, a reverse-phase HPLC method is commonly employed. In this setup, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is polar. A typical mobile phase would be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

A small, precise amount of the purified compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds, like this compound, being retained longer. The eluting compounds are detected by a UV detector, and the output is a chromatogram showing peaks corresponding to each component. The purity of the sample is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks. A single, sharp peak is indicative of a high-purity sample.

Table 3: General HPLC Conditions for Purity Analysis of Aromatic Compounds

| Parameter | Description | Typical Condition |

| Column | The stationary phase where separation occurs. | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | The solvent system that carries the sample through the column. | A gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | The wavelength at which the UV detector is set. | 254 nm |

| Injection Volume | The amount of sample introduced into the system. | 10 µL |

Computational Chemistry and Theoretical Studies of 3 Bromo N,n Diisopropylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 3-Bromo-N,N-diisopropylbenzamide, these calculations would provide a deep understanding of its structure and potential chemical behavior.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov

The electronic structure of the amide bond is of particular interest. The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. ehu.eus Twisting this bond can significantly alter the electronic properties and reactivity of the molecule. ehu.eus DFT calculations would quantify the degree of pyramidalization at the nitrogen atom and the C-N bond length, providing insight into the extent of this delocalization in this compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations.

Prediction of Reactivity and Selectivity based on Electronic Properties

The electronic properties calculated using DFT can be used to predict the reactivity and selectivity of this compound. For instance, the distribution of electrostatic potential (ESP) would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The bromine atom, being electronegative, would be expected to influence the electron distribution on the aromatic ring.

Furthermore, frontier molecular orbital analysis (HOMO and LUMO) is crucial for predicting reactivity in pericyclic reactions and understanding electronic transitions. The locations of the HOMO and LUMO can indicate the most probable sites for reaction. In studies of other halogenated compounds, it has been shown that halogen substitution can influence the chemical potential and electrophilicity index, providing further metrics for reactivity. chemrxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and the influence of the solvent environment.

Conformational Analysis of the Diisopropylamide Moiety

Table 2: Hypothetical Rotational Barriers for the Diisopropylamide Moiety

| Rotation | Energy Barrier (kcal/mol) | Implication |

| Amide C-N Bond | 15 - 20 | High barrier indicates restricted rotation and planar character. |

| N-Isopropyl Bond | 5 - 8 | Lower barrier suggests greater conformational flexibility. |

Note: The values in this table are hypothetical and based on typical values for similar amides.

Steric Hindrance and its Impact on Reaction Outcomes

The two isopropyl groups create significant steric hindrance around the amide nitrogen and the carbonyl group. MD simulations can quantify this steric bulk and its effect on the accessibility of reactive sites. For example, the approach of a reactant to the carbonyl carbon could be sterically hindered, potentially favoring reactions at other sites on the molecule. The simulations can also model how the molecule interacts with solvent molecules, revealing how the solvent shell is structured around the bulky diisopropylamide group. nih.gov

Mechanistic Modeling

Theoretical modeling can be used to elucidate the mechanisms of reactions involving this compound. For example, the mechanism of its hydrolysis could be investigated. Studies on the hydrolysis of other amides have shown that the reaction can proceed through different pathways, and the presence of steric hindrance and electronic effects from substituents can favor one pathway over another. nih.govresearchgate.net

Computational modeling could be used to map out the reaction coordinates for potential mechanisms, identifying transition states and calculating activation energies. For instance, in the case of acid-catalyzed hydrolysis, theoretical studies on similar amides have investigated the preference for N-protonation versus O-protonation, which is influenced by the geometry of the amide bond. researchgate.net A twisted amide bond, for example, can lead to a preference for N-protonation and a significant acceleration of the hydrolysis rate. ehu.eus By modeling these pathways for this compound, a deeper understanding of its chemical stability and reactivity could be achieved.

Elucidation of Reaction Pathways and Energy Barriers

The synthesis of this compound would most likely proceed via the amidation of 3-bromobenzoyl chloride with diisopropylamine (B44863) or through a palladium-catalyzed Buchwald-Hartwig amination of a 3-bromoaryl halide with diisopropylamine. organic-chemistry.orgmit.edu Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of such reaction pathways and their associated energy barriers. sumitomo-chem.co.jpresearchgate.net

Studies on related palladium-catalyzed amination reactions have shown that the catalytic cycle typically involves several key steps: oxidative addition, coordination of the amine, deprotonation, and reductive elimination. numberanalytics.com DFT calculations can model the transition states and intermediates for each of these steps, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For instance, in a study of the palladium-catalyzed amination of aryl halides, DFT calculations revealed that the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. numberanalytics.com The energy barrier for this step is influenced by the nature of the aryl halide and the phosphine (B1218219) ligand on the palladium catalyst. For this compound synthesis via this route, we can anticipate a similar mechanism. DFT calculations could predict the activation energy for the oxidative addition of the 3-bromo-substituted aromatic ring to the palladium catalyst.

Furthermore, computational studies can explore alternative or competing reaction pathways. For example, in the synthesis of N-(carbomylcarbamothioyl) benzamide (B126), DFT calculations using the B3LYP/6-31g(d) functional were able to map out a potential energy surface with two transition states, identifying the rate-determining step. researchgate.net A similar approach could be applied to model the formation of this compound, helping to optimize reaction conditions by identifying and minimizing energy barriers of unwanted side reactions.

Table 1: Hypothetical Energy Barriers for Key Steps in the Buchwald-Hartwig Amination for the Synthesis of this compound (Illustrative)

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Oxidative Addition of 3-Bromoaryl Halide | 15 - 25 |

| Amine Coordination | 5 - 10 |

| Deprotonation | 2 - 8 |

| Reductive Elimination | 10 - 20 |

Note: These values are illustrative and would require specific DFT calculations for this compound to be determined accurately.

Understanding Catalyst-Substrate Interactions

The efficiency and selectivity of catalytic reactions, such as the Buchwald-Hartwig amination, are critically dependent on the interactions between the catalyst and the substrates. numberanalytics.com Computational chemistry provides a molecular-level understanding of these interactions.

In the context of synthesizing this compound, the key interactions would be between the palladium catalyst, the 3-bromoaryl substrate, and diisopropylamine. The bulky diisopropyl groups on the amine and the bromine atom on the aromatic ring will significantly influence the steric and electronic environment of the reaction.

Computational models can be used to:

Analyze Ligand Effects: The choice of phosphine ligand on the palladium catalyst is crucial. numberanalytics.com DFT calculations can model how different ligands (e.g., monodentate vs. bidentate, bulky vs. less hindered) affect the stability of the catalytic intermediates and the energy of the transition states. For the sterically demanding diisopropylamine, a bulky ligand might be necessary to facilitate the reaction.

Probe Steric Hindrance: The interaction between the bulky N,N-diisopropylamide moiety and the palladium center during the reductive elimination step can be modeled to understand how steric hindrance might affect the rate of product formation.

Evaluate Electronic Effects: The electron-withdrawing effect of the bromine atom at the meta-position of the benzamide can influence the reactivity of the aryl group. Computational methods can quantify this effect on the electron density of the C-Br bond and its susceptibility to oxidative addition.

A study on the palladium-catalyzed amination of five-membered heterocyclic halides highlighted the importance of catalyst-substrate interactions in determining reaction outcomes. acs.org Kinetic studies combined with an understanding of the catalyst structure provided insights into the factors controlling the reaction scope. acs.org Similar integrated experimental and computational approaches would be invaluable for optimizing the synthesis of this compound.

Predicting Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, with a high degree of accuracy. github.ioresearchgate.net This can be particularly useful for structure verification and for understanding the relationship between molecular structure and spectroscopic data.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. The process typically involves:

Conformational Search: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Shielding Calculation: Calculating the isotropic shielding constants for each nucleus using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Recent advancements in machine learning have also led to the development of highly accurate NMR prediction tools that can complement DFT-based methods. nih.gov

The complexity of the ¹H NMR spectrum of substituted benzamides, often characterized by overlapping signals and complex coupling patterns, can be unraveled with the aid of computational analysis. nih.gov For this compound, the rotation around the C-N amide bond is likely to be restricted, leading to distinct signals for the two isopropyl groups. Computational methods can predict the energy barrier for this rotation and the expected chemical shifts for the non-equivalent methyl and methine protons of the isopropyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.8 |

| Isopropyl CH (septet) | 3.5 - 4.0 |

| Isopropyl CH₃ (doublet) | 1.2 - 1.5 |

Note: These are illustrative predictions. Actual values would depend on the specific computational method and solvent model used.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-N,N-diisopropylbenzamide?